molecular formula C14H16N4O3S2 B2729590 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 881933-20-6

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2729590
CAS RN: 881933-20-6
M. Wt: 352.43
InChI Key: ITKSPCBWMSXISA-UHFFFAOYSA-N
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Description

“N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . The 1,3,4-thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis, Characterization, and Biological Activities

Novel compounds incorporating the thiadiazole moiety have been synthesized and investigated for their biological activities, such as anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties. These studies highlight the importance of the thiadiazole ring and its derivatives in medicinal chemistry for their wide range of biological activities. For example, derivatives synthesized from thiadiazole analogs displayed significant anti-inflammatory and analgesic activities, showcasing their potential as leads for developing new therapeutic agents (Kothamunireddy & Galla, 2021; Abouzied et al., 2022).

Molecular Docking and Cytotoxicity

Molecular Docking Studies

These studies offer insights into the interaction between thiadiazole derivatives and biological targets. For instance, molecular docking studies of 1,3,4-thiadiazole derivatives have revealed promising binding modes against various cancer cell lines, suggesting these compounds as potential anticancer agents (Abouzied et al., 2022).

Anticancer and Antimicrobial Activities

Anticancer Properties

Research into thiadiazole derivatives has shown significant anticancer activity, particularly against human colon carcinoma and hepatocellular carcinoma cell lines, highlighting the potential of these compounds in cancer therapy (Abouzied et al., 2022).

Antimicrobial Effects

Some thiadiazole derivatives exhibit notable antimicrobial activity, including against strains of Mycobacterium tuberculosis and Mycobacterium avium, which are critical targets due to the global health burden of tuberculosis and related infections (Mamolo et al., 2001).

Electochemical and Material Science Applications

Electrochromic Materials

Thiadiazolo[3,4-c]pyridine derivatives have been studied for their electrochromic properties, offering a lower bandgap and rapid switching times, which are desirable traits for applications in smart windows and electronic displays (Ming et al., 2015).

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-10-16-17-14(22-10)15-13(19)11-4-6-12(7-5-11)23(20,21)18-8-2-3-9-18/h4-7H,2-3,8-9H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKSPCBWMSXISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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